REACTION_CXSMILES
|
[C:1]1(=O)[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.C(O)(=O)C.[CH3:13][O:14][CH2:15][C:16]([NH2:22])=[CH:17][C:18]([O:20][CH3:21])=[O:19].S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-].[Na+]>C(OCC)(=O)C>[OH:7][C:4]1[CH:3]=[C:2]2[C:1](=[CH:6][CH:5]=1)[NH:22][C:16]([CH2:15][O:14][CH3:13])=[C:17]2[C:18]([O:20][CH3:21])=[O:19] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
COCC(=CC(=O)OC)N
|
Name
|
aqueous solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
at 50° C
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to obtain 7.33 g of crude crystals
|
Type
|
CUSTOM
|
Details
|
to separate into organic and water layers
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The thus combined organic layer was washed with saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After anhydrous magnesium sulfate was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by an alumina column chromatography (eluent: ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
Main fractions thus obtained
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
The thus obtained crude product
|
Type
|
FILTRATION
|
Details
|
previously collected by filtration
|
Type
|
CUSTOM
|
Details
|
the combined product was recrystallized from 260 ml of ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=C(NC2=CC1)COC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 44.2% | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |